Cas no 941883-26-7 (6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one)

6-(4-Fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one is a fluorinated dihydropyridazinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both a 4-fluorophenyl and a 4-(trifluoromethyl)benzyl group, which may enhance metabolic stability and binding affinity in target interactions. The presence of fluorine atoms contributes to improved lipophilicity and bioavailability, making it a candidate for drug discovery efforts. This compound’s unique scaffold could be valuable in the development of enzyme inhibitors or receptor modulators, particularly in therapeutic areas requiring selective molecular interactions. Further studies are needed to fully characterize its pharmacological properties.
6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one structure
941883-26-7 structure
商品名:6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one
CAS番号:941883-26-7
MF:C18H12F4N2O
メガワット:348.294298171997
CID:5499396
PubChem ID:7664596

6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • F2774-1697
    • 941883-26-7
    • 6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
    • 6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
    • AKOS024465422
    • 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
    • 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one
    • インチ: 1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2
    • InChIKey: WPCLEAZZDCDFNV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)CN1C(C=CC(C2C=CC(=CC=2)F)=N1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 348.08857566g/mol
  • どういたいしつりょう: 348.08857566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 542
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 32.7Ų

6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2774-1697-15mg
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2774-1697-2μmol
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2774-1697-20μmol
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2774-1697-4mg
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2774-1697-1mg
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2774-1697-20mg
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2774-1697-10μmol
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2774-1697-10mg
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2774-1697-25mg
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2774-1697-30mg
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
941883-26-7 90%+
30mg
$119.0 2023-05-16

6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one 関連文献

6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one (CAS No. 941883-26-7) and Its Emerging Applications in Chemical Biology

The compound 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one, identified by the CAS number 941883-26-7, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a dihydropyridazinone core, has garnered considerable attention due to its unique structural attributes and promising biological activities. The presence of both fluorine and trifluoromethyl substituents in its aromatic moieties enhances its pharmacokinetic properties, making it a valuable candidate for further exploration in drug discovery.

Recent studies have highlighted the potential of this compound as a modulator of various biological pathways. Its dihydropyridazinone scaffold is known to exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses, metabolic disorders, and neurological conditions. The fluorophenyl group contributes to its binding affinity by introducing hydrophobic interactions, while the trifluoromethylphenylmethyl moiety further stabilizes its bioactive conformation. These structural features make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

In the context of contemporary research, this compound has been investigated for its role in modulating the activity of Janus kinases (JAKs), which are pivotal in signal transduction pathways associated with autoimmune diseases and cancer. Preliminary in vitro studies have demonstrated that derivatives of 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one can selectively inhibit JAK1 and JAK2 with high potency. This selective inhibition is crucial for minimizing side effects associated with broader kinase inhibition strategies.

Moreover, the compound’s ability to cross the blood-brain barrier has been a subject of intense interest. The fluorine substituent is known to enhance lipophilicity, facilitating better penetration into neural tissues. This property is particularly relevant for developing treatments targeting central nervous system (CNS) disorders such as Alzheimer’s disease and Parkinson’s disease. Researchers have observed that certain analogs of this compound exhibit neuroprotective effects by attenuating oxidative stress and inflammatory markers in neuronal cells.

Another exciting avenue of research involves the compound’s potential as an antiviral agent. The unique electronic distribution induced by the fluorine and trifluoromethyl groups disrupts viral replication mechanisms by interfering with essential viral enzymes. Specifically, studies have shown that modifications to the dihydropyridazinone core can lead to compounds with inhibitory activity against RNA viruses, including those responsible for influenza and hepatitis C. This discovery aligns with global efforts to develop broad-spectrum antiviral drugs capable of combating emerging viral threats.

The synthesis of 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one (CAS No. 941883-26-7) presents an intriguing challenge due to the complexity of its functional groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only enhance the efficiency of production but also allow for rapid diversification of the compound library through structure-activity relationship (SAR) studies.

Recent advances in computational chemistry have further accelerated the development process for this compound. Molecular docking simulations have been used to predict binding interactions between 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one and target proteins. These simulations have guided medicinal chemists in optimizing lead compounds by identifying critical interactions that enhance binding affinity and selectivity. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.

The pharmacokinetic profile of this compound is another area where significant progress has been made. By leveraging structural modifications, researchers have been able to improve solubility, metabolic stability, and oral bioavailability. For instance, incorporating hydrophilic groups into the molecule has enhanced its solubility while maintaining potent biological activity. These improvements are essential for translating preclinical findings into viable clinical candidates.

In conclusion, 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one (CAS No. 941883-26-7) stands as a testament to the innovative strides being made in chemical biology and pharmaceutical research. Its unique structural features, coupled with promising biological activities, position it as a cornerstone compound for future therapeutic development. As research continues to uncover new applications and refine synthetic methodologies, this molecule is poised to play a pivotal role in addressing some of today’s most pressing medical challenges.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD